(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl ring substituted with fluorine and iodine atoms. The presence of these substituents imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone typically involves the introduction of the pyrrolidine ring to a fluorinated and iodinated phenyl precursor. One common method involves the nucleophilic substitution reaction where pyrrolidine is reacted with a suitable halogenated phenyl derivative under basic conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the development of new pharmaceuticals.
Material Science: It is utilized in the design and synthesis of novel materials with specific properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological targets.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-chlorophenyl)(pyrrolidin-1-yl)methanone
- (3-Fluoro-4-bromophenyl)(pyrrolidin-1-yl)methanone
- (3-Fluoro-4-methylphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds with different substituents. The iodine atom, in particular, enhances the compound’s suitability for coupling reactions and other synthetic transformations.
Properties
IUPAC Name |
(3-fluoro-4-iodophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-9-7-8(3-4-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFGKDKYOEGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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